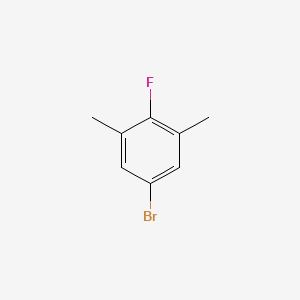

5-Bromo-2-fluoro-1,3-dimethylbenzene

Overview

Description

5-Bromo-2-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are replaced by methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 5-Bromo-2-fluoro-1,3-dimethylbenzene involves the substitution reactions of benzene derivatives. The process typically includes the following steps:

Fluorination: Benzene is first fluorinated to introduce the fluorine atom at the desired position.

Bromination: The fluorinated benzene is then brominated to introduce the bromine atom.

Methylation: Finally, the compound undergoes methylation to introduce the methyl groups at positions 1 and 3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions required for each step. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and fluorine atoms, which are electron-withdrawing groups.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Electrophilic Aromatic Substitution: The major product is typically a substituted benzene derivative with the electrophile replacing the hydrogen atom at the ortho or para position relative to the existing substituents.

Nucleophilic Substitution: The major product is a benzene derivative with the nucleophile replacing the bromine atom.

Scientific Research Applications

Chemistry

5-Bromo-2-fluoro-1,3-dimethylbenzene serves as a building block in organic synthesis. Its unique electronic properties due to the halogen substituents enable it to participate in various chemical reactions, particularly electrophilic aromatic substitutions. This property makes it valuable for synthesizing more complex organic molecules.

Biology

In biological research, this compound is utilized to study various pathways involving halogenated aromatic compounds. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound can lead to either inhibition or activation of these enzymes, affecting metabolic pathways of other compounds.

Medicine

This compound is also significant in the development of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to modulate enzyme activity and influence cellular signaling pathways makes it a candidate for drug development and therapeutic applications.

Industry

In industrial chemistry, this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity allows it to be used as a precursor for synthesizing various products essential in agriculture and manufacturing.

This compound exhibits diverse biological activities:

Enzyme Interaction

The compound has been documented to inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to significant drug-drug interactions, impacting therapeutic efficacy.

Cellular Signaling Pathways

Research indicates that this compound modulates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and survival. It alters the phosphorylation state of proteins within this pathway, affecting gene expression related to cellular metabolism.

Case Study 1: Enzyme Interaction Study

A study demonstrated that this compound inhibits cytochrome P450 enzymes responsible for metabolizing certain drugs. This finding suggests potential implications for drug interactions in patients using medications metabolized by these enzymes.

Case Study 2: Cellular Impact Assessment

Another investigation highlighted the compound's ability to modulate the MAPK pathway in cancer cell lines. The study found that treatment with this compound resulted in altered gene expression related to oxidative stress response, indicating its potential role as a therapeutic agent in cancer treatment.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Inhibits/activates cytochrome P450 enzymes |

| Signaling Pathway Modulation | Alters MAPK pathway activity |

| Gene Expression | Modulates oxidative stress response genes |

| Chemical Reactivity | Participates in electrophilic aromatic substitution reactions |

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1,3-dimethylbenzene involves its participation in electrophilic and nucleophilic substitution reactions. The bromine and fluorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to attack by electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-fluoro-1,3-xylene: Similar structure but with different substituents.

2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar structure with a methoxy group instead of a fluorine atom.

Uniqueness

5-Bromo-2-fluoro-1,3-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various scientific research applications .

Biological Activity

5-Bromo-2-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound, has garnered attention in biochemical research due to its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industrial chemistry.

This compound is characterized by the following chemical formula: and a molecular weight of approximately 207.05 g/mol. The presence of bromine and fluorine atoms contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interactions with enzymes and cellular pathways:

Target Enzymes

- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which are critical for the metabolism of various xenobiotics. The binding of this compound to these enzymes can lead to either inhibition or activation of their catalytic activity.

Cellular Signaling Pathways

- Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound influences cell signaling by modulating the phosphorylation state of proteins within the MAPK pathway. This modulation can affect gene expression and cellular metabolism .

Research indicates that this compound plays a role in various cellular processes:

- Oxidative Stress Response : It alters the expression of genes involved in oxidative stress response, suggesting its potential role in modulating cellular redox balance.

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of bromine and fluorine.

Pharmacokinetics

The pharmacokinetic profile reveals that this compound is practically insoluble in water, which may influence its bioavailability and distribution within biological systems .

Case Studies

Several studies have documented the biological effects of this compound:

- Enzyme Interaction Study : A significant study indicated that this compound inhibits specific cytochrome P450 enzymes involved in drug metabolism, potentially leading to drug-drug interactions.

- Cellular Impact Assessment : Another investigation highlighted its ability to modulate the MAPK pathway, impacting cell proliferation and survival in cancer cell lines .

Applications

This compound has diverse applications across various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals and studying drug metabolism pathways.

- Industrial Chemistry : Utilized as a building block for synthesizing agrochemicals and dyes due to its reactivity .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Inhibits/activates cytochrome P450 enzymes |

| Signaling Pathway Modulation | Alters MAPK pathway activity |

| Gene Expression | Modulates oxidative stress response genes |

| Chemical Reactivity | Participates in electrophilic aromatic substitution reactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-fluoro-1,3-dimethylbenzene, and how can purity (>95%) be achieved?

- Methodology : A common approach involves catalytic hydrogenation of precursor alkenes. For example, 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene dissolved in heptane undergoes hydrogenation at atmospheric pressure using 5% polyvinyl chloride as a catalyst. Post-reaction purification via reduced-pressure solvent removal yields high-purity products (>95%) .

- Key Parameters : Reaction time (20 hours), solvent choice (heptane), and catalyst loading (0.4 g per 1.8 g substrate).

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : and NMR to verify substituent positions and absence of residual alkenes.

- GC/HPLC : Purity assessment using high-performance liquid chromatography (HPLC) with UV detection (e.g., >95% HLC-grade purity) .

- Mass Spectrometry : Confirm molecular weight (e.g., CHBrF, MW = 203.00) .

Q. What are the optimal storage conditions to prevent degradation?

- Storage Guidelines : Store in airtight containers at 0–6°C to minimize thermal decomposition or halogen exchange. Avoid light exposure, as bromo-fluorinated aromatics are prone to photolytic side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in bromo-fluorination reactions be addressed during synthesis?

- Strategy : Use sterically hindered bases (e.g., LDA) to direct electrophilic substitution. For example, meta-directing methyl groups in 1,3-dimethylbenzene frameworks enhance bromination at the 5-position, while fluorine’s electron-withdrawing nature stabilizes intermediates .

- Case Study : Evidence from analogous compounds (e.g., 5-Bromo-2,4-difluorobenzoic acid) shows that electron-deficient aromatic rings favor halogenation at activated positions .

Q. What analytical methods resolve contradictions in reaction yield vs. purity data?

- Troubleshooting Workflow :

Yield Discrepancies : Compare theoretical vs. experimental yields using stoichiometric calculations (e.g., mmol-to-gram conversions).

Purity Issues : Analyze byproduct profiles via GC-MS or NMR. For instance, residual heptane solvent (if not fully removed) may artificially inflate yield but reduce purity .

Q. How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Protocol :

- Pre-activation : Convert bromide to boronic ester using Pd(OAc)/SPhos catalyst.

- Coupling Conditions : React with aryl halides in THF/water (3:1) at 80°C for 12 hours.

- Critical Notes : Fluorine’s electronegativity may slow transmetallation; optimize base (e.g., KCO) to enhance reactivity .

Properties

IUPAC Name |

5-bromo-2-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHUVHMBKRRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371256 | |

| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-44-7 | |

| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-dimethyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.